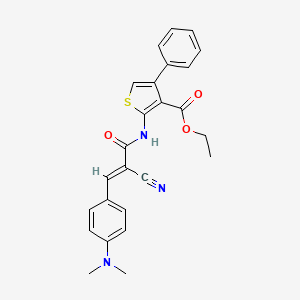

(E)-乙基 2-(2-氰基-3-(4-(二甲基氨基)苯基)丙烯酰胺基)-4-苯硫代吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-ethyl 2-(2-cyano-3-(4-(dimethylamino)phenyl)acrylamido)-4-phenylthiophene-3-carboxylate” is a type of organic dye. It is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC) due to its high molar extinction coefficient, simple synthesis process, reduced adverse environmental effects, and abundance .

Synthesis Analysis

The synthesis of this compound involves the use of commercial P25 TiO2 material as a photoanode, 2-cyano 3-(4-diphenylaminophenyl) prop 2-enoic acid dye as a sensitizer, I-/I3- as an electrolyte, and Platinum (Pt) used as a counter electrode .Molecular Structure Analysis

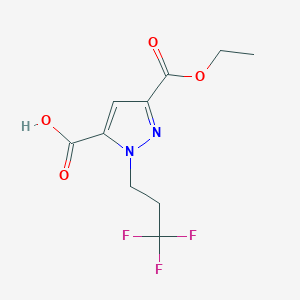

The molecular structure of this compound is close to planar, with a maximum deviation of 0.145 (3) Å. The dihedral angle between the phenyl and benzene rings is 11.22 (14)° . Intramolecular C—H⋯O and C—H⋯N interactions occur .Chemical Reactions Analysis

The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSC). The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m2, and fill factor (FF) =56% .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.242 . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 407.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用

抗氧化和抗炎活性

一项研究专注于合成和评估一系列化合物,包括乙基 2-(2-氰基-3-(取代苯基)丙烯酰胺基)-4,5-二甲基噻吩-3-羧酸酯,它们与指定的化学物质密切相关。对这些化合物在三个不同模型中的体外抗氧化特性和通过角叉菜胶诱导的大鼠足爪水肿模型中的体内抗炎活性进行了评估。结果表明,具有酚取代的化合物表现出更强的抗氧化和抗炎活性。这项研究强调了此类化合物在开发用于治疗与氧化应激和炎症相关的疾病中的潜力 (Madhavi 和 Sreeramya,2017)。

聚合和材料科学

另一个研究领域探索了涉及相关化合物的聚合反应。例如,乙基 1-氰基-2-(对甲氧基苯基)环丙烷羧酸酯,一种具有结构相似性的化合物,被用来引发丙烯腈的双自由基聚合。这项研究提供了对聚合动力学以及引发剂浓度和温度对分子量的影响的见解,展示了这些化合物在合成具有特定性质的聚合材料中的作用 (Li 等,1991)。

荧光和传感应用

对乙基/甲基-2-氰基-3-(5-甲酰-1-(4-碘苯基)-1H-吡咯-2-基)丙烯酸酯及其异构体的荧光特性研究突出了构型对荧光和潜在抗癌活性的影响。这项研究阐明了此类化合物的立体化学如何影响它们的光学性质和生物活性,表明它们在开发用于生物成像和治疗的荧光探针中的效用 (Irfan 等,2021)。

作用机制

Target of Action

It is known that the compound is used as a dye in electrochemical cell applications .

Mode of Action

The compound, also known as a Phenyl-conjugated Oligoene dye, is synthesized chemically and its structure is confirmed by 1H NMR and 13C NMR spectrum . It interacts with its targets through electron transfer processes, which are reversible . The details about these processes are obtained from cyclic-voltammograms .

Biochemical Pathways

The compound is involved in the electron transfer processes in electrochemical cells

Pharmacokinetics

The compound’s interaction with its targets through electron transfer processes suggests that it may have unique pharmacokinetic properties .

Result of Action

The compound is used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2, and fill factor (FF) =56% .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the cyclic voltammetry of the dye was taken at a temperature of 20°C .

未来方向

属性

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)16-32-24(22)27-23(29)19(15-26)14-17-10-12-20(13-11-17)28(2)3/h5-14,16H,4H2,1-3H3,(H,27,29)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFKYQPJDXBRBS-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2891057.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2891060.png)

![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2891069.png)